molecular formula C21H21ClN2O5 B3479738 5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide CAS No. 5810-69-5

5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B3479738
CAS No.: 5810-69-5
M. Wt: 416.9 g/mol
InChI Key: HAFLKHYPWARZRP-UHFFFAOYSA-N
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Description

5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are chosen for their efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit diverse biological activities and are used in various scientific and medical applications.

Uniqueness

What sets 5-chloro-3-{[2-(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c1-3-27-16-7-5-12(9-17(16)28-4-2)10-18(25)24-19-14-11-13(22)6-8-15(14)29-20(19)21(23)26/h5-9,11H,3-4,10H2,1-2H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLKHYPWARZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360956
Record name 5-Chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5810-69-5
Record name 5-Chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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